molecular formula C6H11NO2 B555804 (2S)-2-amino-4-methyl-4-pentenoic acid CAS No. 87392-13-0

(2S)-2-amino-4-methyl-4-pentenoic acid

Cat. No. B555804
CAS RN: 87392-13-0
M. Wt: 129.16 g/mol
InChI Key: PABWDKROPVYJBH-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-4-methyl-4-pentenoic acid, also known as (2S)-AMPA, is an amino acid derivative that is used in various scientific research applications. It is a potent agonist of the AMPA receptor, a type of ionotropic glutamate receptor. The AMPA receptor has been studied extensively in neuroscience and is involved in a wide range of physiological processes, including learning and memory, pain perception, and synaptic plasticity. As such, (2S)-AMPA has become an important tool for studying the role of the AMPA receptor in various physiological processes.

Scientific Research Applications

Peptide Synthesis

4,5-DEHYDRO-LEUCINE: is extensively utilized in peptide synthesis, particularly for creating peptides with altered conformational properties and enhanced biological stability. This amino acid derivative helps in the production of peptides that can resist enzymatic degradation and have improved pharmacokinetic profiles .

mTORC1 Signaling Pathway Activation

Research has uncovered that leucine and its derivatives can stimulate protein synthesis by activating the mTORC1 signaling pathway . This pathway is crucial for cell growth and metabolism, making leucine derivatives valuable for studying muscle anabolism and other tissue growth processes .

Chromatography and Mass Spectrometry

In chromatography or mass spectrometry applications, 4,5-DEHYDRO-LEUCINE can be used as a standard or reagent to help fulfill sample manipulation during analysis. Its unique properties may aid in the separation and identification of complex biological samples .

Metabolic Engineering

The compound has potential applications in metabolic engineering, where it could be used to modify metabolic pathways in organisms like Saccharomyces cerevisiae for the production of valuable compounds such as (2S)-naringenin .

Biotechnological Applications

Modified amino acids like 4,5-DEHYDRO-LEUCINE are used in the development of next-generation DNA oligonucleotide synthesis and nucleic acid therapeutics. They offer advantages such as improved stability and functionality over traditional nucleic acids .

properties

IUPAC Name

(2S)-2-amino-4-methylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4(2)3-5(7)6(8)9/h5H,1,3,7H2,2H3,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABWDKROPVYJBH-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426469
Record name (2S)-2-amino-4-methyl-4-pentenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-amino-4-methyl-4-pentenoic acid

CAS RN

87392-13-0
Record name (2S)-2-amino-4-methyl-4-pentenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the significance of (2S)-2-amino-4-methyl-4-pentenoic acid in the production of luminmide?

A1: (2S)-2-amino-4-methyl-4-pentenoic acid is a non-proteinogenic amino acid that serves as a building block in the biosynthesis of luminmide. Luminmide is a cyclic nonribosomal peptide produced by certain bacteria. While the exact biological function of luminmide is still under investigation, it belongs to a class of molecules known for their diverse biological activities, including antimicrobial and anticancer properties. The study by [] investigated the incorporation of (2S)-2-amino-4-methyl-4-pentenoic acid, alongside other natural and synthetic analogs, into luminmide by engineered E.coli to understand the flexibility of the biosynthetic pathway and potentially generate novel luminmide derivatives.

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